molecular formula C12H17NO4S2 B2889878 1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448077-00-6

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2889878
CAS No.: 1448077-00-6
M. Wt: 303.39
InChI Key: GNQIPRBWBTZFHL-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a polysubstituted pyrrolidine derivative featuring dual sulfonyl groups: a methylsulfonyl (-SO₂CH₃) and a phenylsulfonylmethyl (-CH₂SO₂C₆H₅) moiety. The presence of sulfonyl groups enhances electrophilicity and binding affinity to biological targets, such as kinases or proteases, while the pyrrolidine scaffold provides conformational rigidity .

Applications: Sulfonated pyrrolidines are explored as Sphingosine Kinase 1 (SphK1) inhibitors (e.g., PF-543), 5-HT4 receptor agonists, and intermediates for anti-inflammatory drugs like Etoricoxib .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-18(14,15)13-9-5-6-11(13)10-19(16,17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQIPRBWBTZFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with methylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfide, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents Key Features
1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine -SO₂CH₃, -CH₂SO₂C₆H₅ on pyrrolidine Dual sulfonyl groups; potential for dual-target inhibition.
PF-543 (SphK1 inhibitor) -SO₂C₆H₅, -CH₂OH on pyrrolidine Selective SphK1 inhibition (Ki > 4.3 nM); 100× selectivity over SphK2 .
CID 57572120 -SO₂CH₃ on pyrrolidine ethyl chain Patent applications as 5-HT4 receptor agonists and HIV integrase inhibitors .
Ketosulfone (Etoricoxib intermediate) -SO₂C₆H₄CH₃ attached to pyrrolidine Intermediate for COX-2 inhibitors; highlights sulfonyl group’s role in drug design .
3b (Photoredox-synthesized derivative) Bicyclopentyl and -SO₂C₆H₄CH₃ groups Demonstrates novel synthetic routes (photoredox catalysis) for sulfonated pyrrolidines .

Key Observations :

  • Dual sulfonyl groups in the target compound may enhance binding to hydrophobic pockets in enzymes compared to mono-sulfonated analogues like PF-543.
  • Phenylsulfonyl moieties (as in PF-543 and the target compound) improve target selectivity, whereas methylsulfonyl groups (e.g., CID 57572120) are associated with metabolic stability .
Pharmacological and Physicochemical Properties
Property This compound PF-543 CID 57572120
Molecular Weight ~340 g/mol (estimated) 447.5 g/mol 273.3 g/mol
Solubility Likely low (hydrophobic sulfonyl groups) Soluble in DMSO/ethanol Not reported
Biological Activity Potential kinase/protease inhibition (inferred) SphK1 inhibitor (IC₅₀ = 3.6 nM) 5-HT4 agonist activity
Synthetic Accessibility Moderate (requires sulfonyl fluoride intermediates) High (commercially available) Patent-protected routes

Notable Differences:

  • PF-543 has a hydroxymethyl group, enhancing solubility and hydrogen-bonding capacity, whereas the target compound’s dual sulfonyl groups may limit solubility but improve target affinity.

Challenges :

  • Dual sulfonyl groups in the target compound may require sequential protection/deprotection steps to avoid side reactions.
  • PF-543’s synthesis involves high-throughput screening optimization, emphasizing the need for precision in substituent placement .

Biological Activity

1-(Methylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of sulfonyl groups, which are known to influence biological interactions. The molecular formula is C12H15N2O4S2, and it features a pyrrolidine ring substituted with methylsulfonyl and phenylsulfonyl groups.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl groups enhance the compound's ability to form hydrogen bonds and interact with polar residues in active sites, which can lead to inhibition or modulation of enzymatic activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors that play roles in signaling pathways, potentially influencing physiological responses.

Antiviral Activity

Recent studies have investigated the antiviral properties of sulfonyl-containing compounds, including derivatives of pyrrolidine. For instance, a series of 3-[N,N-bis(sulfonyl)amino]isoxazolines were evaluated for their antiviral activity against various viruses, demonstrating that modifications in the sulfonyl moiety significantly affect potency .

CompoundVirus TargetedEC50 (µM)Remarks
This compoundWest Nile VirusTBDPotentially effective based on structural similarities
3-[N,N-bis(sulfonyl)amino]isoxazolinesTBEV0.5 - 10Active against multiple strains

Cytotoxicity Studies

Cytotoxicity assays using resazurin cell viability methods have shown that certain sulfonamide derivatives exhibit low toxicity while maintaining antiviral efficacy . This suggests that this compound could be a candidate for further development.

Case Studies

  • Inhibition of Enzymatic Activity : A study reported that similar sulfonamide compounds inhibited enzymes related to glucose metabolism, which could have implications for diabetes treatment . This suggests potential applications for this compound in metabolic disorders.
  • Combination Therapy : In combination with other agents, such as metformin, compounds with similar structures have shown enhanced effects on blood glucose levels in animal models . This indicates that this compound might enhance the efficacy of existing therapies.

Q & A

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR/Cas9 knockout : Silence putative targets and assess activity loss .
  • Thermal proteome profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells .

Synthesis and Structure-Activity Relationship (SAR)

Q. Which structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute labile sulfonyl groups with trifluoromethanesulfonamide or phosphonate moieties .
  • Deuterium incorporation : Replace α-hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., ester prodrugs) to improve oral bioavailability .

Q. How can researchers systematically explore the SAR of this compound derivatives?

  • Methodological Answer :
  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogenated phenylsulfonyl groups) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with potency .

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